molecular formula C15H16FN3O4 B2957911 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 1775359-81-3

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2957911
CAS No.: 1775359-81-3
M. Wt: 321.308
InChI Key: OFHPRHXBTRZYJN-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic ring system and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic ketone, and then perform a series of reactions to introduce the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of hydroxyl groups or amines.

  • Substitution: : The replacement of one functional group with another, such as the exchange of a fluorine atom with another substituent.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), often used under acidic or neutral conditions.

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂), usually performed under an inert atmosphere.

  • Substitution: : Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., sodium cyanide) are commonly used, with reaction conditions varying based on the specific substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

In biology, the compound may be used as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes and pathways.

Medicine

In the field of medicine, 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide has potential as a therapeutic agent. Its ability to interact with specific molecular targets can make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide

  • N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Uniqueness

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide stands out due to its specific fluorophenyl group, which can confer unique chemical and biological properties compared to its analogs. This fluorine atom can significantly impact the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-10-1-3-11(4-2-10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHPRHXBTRZYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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